molecular formula C9H9ClO2S B2806722 2-Cyclopropylbenzenesulfonyl chloride CAS No. 1772586-39-6

2-Cyclopropylbenzenesulfonyl chloride

Cat. No.: B2806722
CAS No.: 1772586-39-6
M. Wt: 216.68
InChI Key: NYBACMNBYNBVCQ-UHFFFAOYSA-N
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Description

2-Cyclopropylbenzenesulfonyl chloride is a chemical compound with the CAS number 1772586-39-6 . It is also known as 2-cyclopropylbenzene-1-sulfonyl chloride . The compound is used for research purposes.

Scientific Research Applications

  • Chemical Transformations and Scaffolding : 2-Cyclopropylbenzenesulfonyl chloride and related compounds like 2/4-nitrobenzenesulfonyl chloride have been utilized as key intermediates in chemical transformations. These compounds facilitate the creation of diverse privileged scaffolds, including unusual rearrangements in solid-phase synthesis (Fülöpová & Soural, 2015).

  • Biological Applications and Therapeutics : A variant, 4-fluorobenzenesulfonyl chloride, shows potential for covalently attaching biologicals (enzymes, antibodies, avidin) to solid supports, retaining biological function. This finding has implications for therapeutic applications in bioselective separation processes (Chang, Gee, Smith, & Lake, 1992).

  • Diagnostic Applications : 4-nitrobenzenesulfonyl chloride, a related compound, enhances detection responses in liquid chromatography-mass spectrometry. This is particularly useful for analyzing estrogens in biological fluids, aiding in diagnostics related to fetoplacental function (Higashi et al., 2006).

  • Pharmaceutical Intermediates : The reaction of compounds like 3-nitrobenzenesulfonyl chloride with other chemical entities has led to the creation of intermediates for synthesizing therapeutic drugs, such as antiplatelet medications (Li, Xu, & Zhang, 2012).

  • Advanced Oxidation Processes : Investigations into the effects of chloride ions on degradation of dyes in advanced oxidation processes show that compounds like 2-nitrobenzenesulfonyl chloride can interact with chloride ions, affecting dye degradation rates and the formation of byproducts, relevant to wastewater treatment (Yuan, Ramjaun, Wang, & Liu, 2011).

  • Quantitative Proteome Analysis : In proteome analysis, 2-nitrobenzenesulfenyl chloride has been used for labeling tryptophan residues, facilitating the quantification and identification of proteins in complex mixtures. This approach is valuable in comparative protein expression studies (Kuyama et al., 2003).

Safety and Hazards

2-Cyclopropylbenzenesulfonyl chloride is classified as corrosive . It can cause skin corrosion/irritation and serious eye damage/eye irritation . In case of contact with eyes or skin, it is advised to rinse immediately with plenty of water . If inhaled, the affected individual should be removed to fresh air .

Properties

IUPAC Name

2-cyclopropylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c10-13(11,12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBACMNBYNBVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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